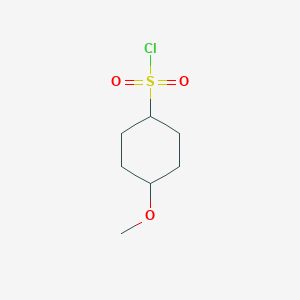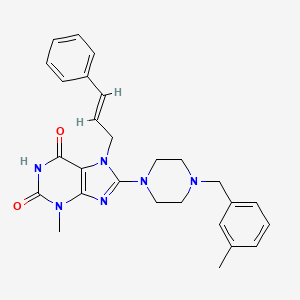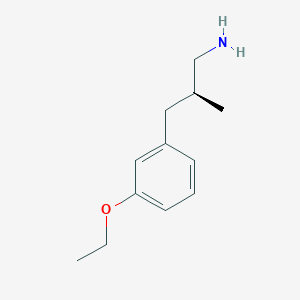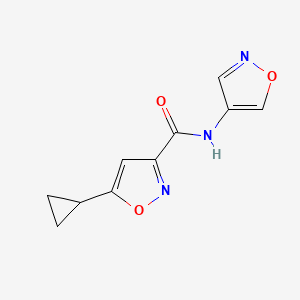
4-Methoxycyclohexane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxycyclohexane-1-sulfonyl chloride is a chemical compound with the molecular formula C7H13ClO3S . It is a derivative of cyclohexane, a six-membered ring compound, with a methoxy group (-OCH3) and a sulfonyl chloride group (-SO2Cl) attached .
Synthesis Analysis
The synthesis of sulfonyl chlorides, such as this compound, can be achieved through various methods. One common method is the chlorosulfonation of S-alkyl isothiourea salts . This process is simple, environmentally friendly, and uses readily accessible reagents . Another method involves the oxidation of thiols using NCS/NBS-iPrOH as an oxyhalogenation reagent .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered cyclohexane ring with a methoxy group (-OCH3) and a sulfonyl chloride group (-SO2Cl) attached . The InChI code for this compound is 1S/C7H13ClO3S/c1-11-6-3-2-4-7 (5-6)12 (8,9)10/h6-7H,2-5H2,1H3 .Chemical Reactions Analysis
Sulfonyl chlorides, such as this compound, are highly reactive and can undergo various chemical reactions. They can react with nucleophiles to form sulfonamides and sulfonates . They can also undergo desulfitative cross-couplings .Aplicaciones Científicas De Investigación
Nanosized N-sulfonated Brönsted Acidic Catalyst for Synthesis
A novel nanosized N-sulfonated Brönsted acidic catalyst, derived from a compound structurally related to 4-Methoxycyclohexane-1-sulfonyl chloride, demonstrated efficacy in promoting the synthesis of polyhydroquinoline derivatives through Hantzsch condensation under solvent-free conditions. This research highlights the potential of utilizing sulfonated compounds in catalyzing organic synthesis reactions, providing excellent yields and reusability of the catalyst without loss of activity (O. Goli-Jolodar, F. Shirini, M. Seddighi, 2016).
Catalytic Conversion in Organic Synthesis
The catalytic activity of compounds like this compound has been explored in the conversion of cyclohexadienes, demonstrating their role in promoting conjugation and facilitating Diels–Alder reactions under mild conditions. This research underscores the utility of such compounds in organic synthesis, providing a pathway to more efficient and selective chemical transformations (A. Birch, K. P. Dastur, 1973).
Versatile Sulfonating Agent
This compound is noted for its versatility as a sulfonating agent, useful in the preparation of sulfonamides or as an N-protecting group. Its properties and applications in various chemical syntheses highlight the compound's significance in the development of new chemical entities and its pivotal role in pharmaceutical and materials science research (R. K. Raheja, Carl R. Johnson, 2001).
Proton Exchange Membranes for Fuel Cell Applications
In the development of proton exchange membranes for fuel cell applications, derivatives of this compound have been explored for grafting sulfonated side chains onto polymers. This approach aims to enhance proton conductivity and fuel efficiency, demonstrating the compound's relevance in advancing renewable energy technologies (D. Kim, G. Robertson, M. Guiver, 2008).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-methoxycyclohexane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO3S/c1-11-6-2-4-7(5-3-6)12(8,9)10/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQFCIVYXHOXSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-cyanocyclohexyl)-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2838253.png)
![N-(5-fluoro-2-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2838257.png)


![3-(2-Bicyclo[2.2.1]heptanyl)-1,2-oxazol-5-amine](/img/structure/B2838260.png)
![2-(1'-Isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol](/img/structure/B2838261.png)

![2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}cyclohexan-1-ol](/img/structure/B2838267.png)
![N-[2-(propylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2838268.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-4-yl]piperazine](/img/structure/B2838271.png)



![N-(2-morpholin-4-ylethyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2838276.png)
